Hepatoprotection: Aceglumate vs. Glutamate
In a 14‑day rat model of anti‑tuberculosis drug‑induced hepatotoxicity, deanol aceglumate (Nooclerin) produced a statistically significant 4‑fold reduction in the severity of pathological changes in liver tissue compared to the untreated toxic control, alongside significant decreases in serum transaminase and bilirubin activities [1]. At a comparative dose of 250 mg/kg p.o. for 4 days in mice, deanol aceglumate also demonstrated preventive activity against stress‑induced erosive gastric ulcers [2]. This hepatoprotective and gastroprotective pharmacology is attributed to the N‑acetyl‑L‑glutamate counter‑ion, a derivative that is absent in deanol glutamate (which contains unmodified L‑glutamate). No comparable hepatoprotective data exist for deanol glutamate. A user selecting between deanol glutamate and deanol aceglumate for hepatoprotection‑adjacent research must therefore account for the functional differentiation conferred by the counter‑ion: aceglumate provides tissue‑protective effects; glutamate does not carry equivalent published evidence.
| Evidence Dimension | Hepatoprotective efficacy (liver histopathology severity reduction) |
|---|---|
| Target Compound Data | Deanol glutamate: No published hepatoprotective data identified |
| Comparator Or Baseline | Deanol aceglumate (Nooclerin): 4‑fold reduction in pathological liver changes; significant decrease in transaminases and bilirubin (rat model, 14‑day anti‑TB drug co‑administration) [1]; preventive anti‑ulcer activity at 250 mg/kg p.o. × 4 days in mice [2] |
| Quantified Difference | Qualitative difference: Aceglumate demonstrates confirmed hepatoprotective activity; glutamate lacks any such documented evidence |
| Conditions | Rat model (young non‑linear females, n=3 groups); anti‑TB regimen: Mxf + Lzd + Cs + Pto + Z; deanol aceglumate at human‑equivalent doses; 14‑day study [1] |
Why This Matters
For research applications requiring hepatoprotective endpoints or evaluation of drug‑induced liver injury, deanol aceglumate offers validated tissue‑protective pharmacology that deanol glutamate cannot replicate, directly impacting experimental model selection and compound procurement logic.
- [1] S.G. Yazeryan et al. The Use of Nootropic Drugs to Reduce Toxic Reactions in Rats to a Combination of Anti-Tuberculosis Drugs. DOAJ (2024). View Source
- [2] Blinov DS, et al. [Hepatoprotective effect of deanol aceglumate on experimental stress-induced gastropathy and diabetes mellitus]. Eksp Klin Farmakol. 2012. PMID: 22702105. View Source
